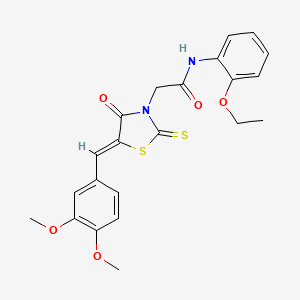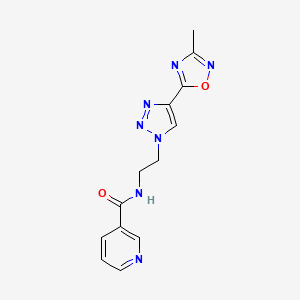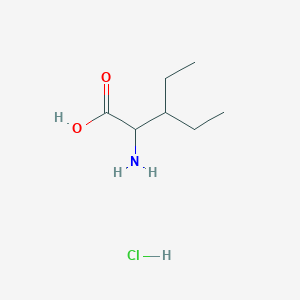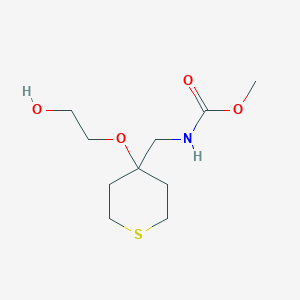
Methyl 4,5-dihydroxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4,5-dihydroxy-2-methylbenzoate, also known as methyl gallate, is a polyphenolic compound that has gained attention in the scientific community due to its various biological activities. This compound is found in many plants, including green tea, grapes, and gallnuts. In recent years, researchers have been exploring the potential applications of methyl gallate in various fields, including medicine, food, and cosmetics.
Scientific Research Applications
Crystal Structure and Computational Analysis
- Methyl 4-hydroxybenzoate, also known as methyl paraben, is studied for its crystal structure and computational analysis. The research involved analyzing its molecular structure using X-ray crystallography and computational methods like Density Functional Theory (DFT). This study is significant for understanding the molecular interactions and properties of the compound, which is widely used as an antimicrobial agent in cosmetics and as a food preservative (Sharfalddin et al., 2020).
Synthesis for Anti-Cancer Drugs
- The compound is a key intermediate in the synthesis of some anti-cancer drugs that inhibit thymidylate synthase. The study outlines the synthesis process and provides insights into its structural analysis, highlighting its potential application in cancer treatment research (Cao Sheng-li, 2004).
Antibiotics and Aromatic Constituents
- The compound serves as a polysubstituted aromatic carboxylic acid found in calichemicin antibiotics. The synthesis of derivatives of this compound is significant for the development of new antibiotics and understanding their chemical properties (Laak & Scharf, 1989).
Neuroprotective Effects
- A study on the neuroprotective effects of a similar compound, methyl 3,4-dihydroxybenzoate, against oxidative damage in human neuroblastoma cells, sheds light on its potential therapeutic applications in neuroprotection and the treatment of oxidative stress-related neural damage (Cai et al., 2016).
Nematocidal Activities
- Investigations into the nematocidal principles of certain compounds, including derivatives of methyl 4,5-dihydroxy-2-methylbenzoate, reveal their potential use in agricultural and pest control applications (Ahad et al., 1991).
Antimicrobial and Antitubercular Activities
- Research on the antimicrobial and antitubercular activities of isolates and semi-synthetic derivatives of related compounds, such as methyl 2,6-dihydroxy-4-methylbenzoate, demonstrates their potential in developing new antibacterial and antitubercular agents (Tatipamula & Vedula, 2019).
properties
IUPAC Name |
methyl 4,5-dihydroxy-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFAVMFWVGJELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B2553144.png)

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)




![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)
![4-Ethyl-5-fluoro-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2553157.png)
